Lipophilicity Enhancement: LogP Differentiation from Monohalogenated Analogs
5-Bromo-4-chloro-2-methylbenzene-1-thiol exhibits a calculated octanol-water partition coefficient (LogP) of 3.8 [1]. This value substantially exceeds that of the monochlorinated analog 4-chloro-2-methylbenzenethiol, which has an estimated LogP in the range of 2.5-3.0 based on the parent thiophenol (LogP 2.33) plus chlorine and methyl substituent contributions . The bromine atom contributes approximately +0.7 to +1.0 LogP units, enhancing the compound's suitability for applications requiring membrane permeation or hydrophobic interactions. In halogenated thiophenol antimicrobial studies, increased lipophilicity correlated with improved activity against Gram-positive bacteria [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 3.8 (calculated) |
| Comparator Or Baseline | 4-Chloro-2-methylbenzenethiol: LogP ~2.5-3.0 (estimated); Thiophenol: LogP 2.33 (experimental) |
| Quantified Difference | Target compound LogP exceeds thiophenol by ~1.47 units; exceeds monochlorinated analog by ~0.8-1.3 units |
| Conditions | Calculated LogP values via computational prediction; experimental thiophenol LogP measured at 25°C |
Why This Matters
Higher LogP directly impacts compound selection for applications requiring lipid bilayer penetration, blood-brain barrier crossing, or hydrophobic binding pocket interactions, making this compound the preferred choice over less lipophilic analogs for such applications.
- [1] Molaid. 5-Bromo-4-chloro-2-methylbenzenethiol Compound Data. Calculated LogP: 3.8. View Source
- [2] Arslan, S. et al. In vitro antimicrobial activity studies of thioethoxy- and thiophyenoxyhalobenzene derivatives. Antimicrobial activities tended to increase with size and number of halogen substituents. View Source
